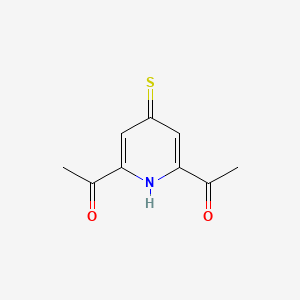

2,6-Diacetyl-4-mercaptopyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

927181-64-4 |

|---|---|

Molecular Formula |

C9H9NO2S |

Molecular Weight |

195.24 g/mol |

IUPAC Name |

1-(6-acetyl-4-sulfanylidene-1H-pyridin-2-yl)ethanone |

InChI |

InChI=1S/C9H9NO2S/c1-5(11)8-3-7(13)4-9(10-8)6(2)12/h3-4H,1-2H3,(H,10,13) |

InChI Key |

BLLMMENWPUMDJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=S)C=C(N1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Diacetyl 4 Mercaptopyridine

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2,6-diacetyl-4-mercaptopyridine points to two primary precursor molecules: 2,6-diacetylpyridine (B75352) and a suitable 4-mercaptopyridine (B10438) synthon. The core challenge lies in the strategic introduction of the three functional groups onto the pyridine (B92270) ring with the correct regiochemistry.

Synthesis from 2,6-Diacetylpyridine Precursors

A primary and well-established precursor for this synthesis is 2,6-diacetylpyridine. The synthesis of this diketone often commences with the oxidation of 2,6-lutidine to dipicolinic acid, a reaction that can be achieved using oxidizing agents like potassium permanganate (B83412) or selenium dioxide. wikipedia.org The subsequent conversion of the dipicolinic acid to 2,6-diacetylpyridine can be accomplished via a Claisen condensation of its diester, followed by decarboxylation. wikipedia.org An alternative route involves the reaction of 2,6-pyridinedicarbonitrile with a Grignard reagent such as methylmagnesium bromide. wikipedia.org

A notable method for the synthesis of 2,6-diacetylpyridine involves the esterification of pyridine-2,6-dicarboxylic acid, followed by a Claisen condensation promoted by sodium. researchgate.net This approach has been reported to provide improved yields and simpler procedures compared to traditional methods using sodium ethoxide. researchgate.net

Table 1: Selected Synthetic Routes to 2,6-Diacetylpyridine

| Starting Material | Key Reagents | Product | Notes |

|---|---|---|---|

| 2,6-Lutidine | 1. KMnO₄ or SeO₂2. Esterification3. Claisen Condensation | 2,6-Diacetylpyridine | A common and well-established multi-step process. wikipedia.org |

| Pyridine-2,6-dicarboxylic acid | 1. Esterification2. Sodium, Ethyl Acetate (B1210297) | 2,6-Diacetylpyridine | Offers improved yields and simpler procedures. researchgate.net |

Approaches Incorporating Mercapto Functionality

The introduction of a mercapto group at the 4-position of the pyridine ring is a critical transformation. A common strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-halopyridine derivative with a sulfur nucleophile. sci-hub.seresearchgate.netchemrxiv.org Therefore, a key intermediate would be 2,6-diacetyl-4-halopyridine (where halo = Cl, Br, or I).

The synthesis of 4-chloropyridine (B1293800) itself can be achieved from pyridine N-oxide by treatment with phosphorus oxychloride, followed by deoxygenation. wikipedia.org This highlights a potential pathway where 2,6-diacetylpyridine could first be converted to its N-oxide, followed by chlorination at the 4-position. Pyridine N-oxides are known to facilitate electrophilic substitution at the 2- and 4-positions. wikipedia.org

Once the 4-halo-2,6-diacetylpyridine is obtained, it can be reacted with various sulfur nucleophiles, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, to introduce the mercapto group. sci-hub.sechemrxiv.org The reactivity of halopyridines in SNAr reactions with sulfur nucleophiles generally follows the order I > Br > Cl > F, suggesting that an iodo or bromo derivative might be more reactive. sci-hub.se

Advanced Synthetic Strategies

Beyond the direct, linear approaches, more advanced strategies can be employed to construct the target molecule. These include multi-step pathways with intricate functional group manipulations and derivatizations from related heterocyclic systems.

Multi-Step Synthesis Pathways

A plausible multi-step pathway for the synthesis of this compound is outlined below:

Synthesis of 2,6-Diacetylpyridine: As detailed in section 2.1.1, starting from 2,6-lutidine or pyridine-2,6-dicarboxylic acid. wikipedia.orgresearchgate.net

N-Oxidation: Conversion of 2,6-diacetylpyridine to 2,6-diacetylpyridine-N-oxide. This can be achieved using oxidizing agents like peroxy acids. wikipedia.orggoogle.com The N-oxide activates the 4-position for subsequent functionalization.

Halogenation at the 4-Position: Introduction of a halogen (e.g., chlorine or bromine) at the 4-position of the N-oxide. Reagents like phosphorus oxychloride or phosphorus tribromide can be used for this purpose. wikipedia.orgnih.gov

Nucleophilic Substitution with a Sulfur Reagent: Reaction of the resulting 4-halo-2,6-diacetylpyridine with a sulfur nucleophile, such as sodium sulfide (B99878) or thiourea, to introduce the mercapto group. sci-hub.sechemrxiv.org Subsequent acidification would yield the desired this compound.

Functional Group Interconversions at the Pyridine Core

Functional group interconversions offer alternative routes. For instance, if a 4-aminopyridine (B3432731) derivative is more accessible, the amino group could potentially be converted to a mercapto group via a Sandmeyer-type reaction, although this is less common for introducing thiols compared to other functionalities.

A more direct approach involves the selective halogenation of the pyridine ring. Recent advancements have demonstrated the use of designed phosphine (B1218219) reagents to selectively halogenate pyridines at the 4-position. nih.gov This method involves the formation of a phosphonium (B103445) salt at the 4-position, which is then displaced by a halide nucleophile. nih.gov This strategy could potentially be applied to 2,6-diacetylpyridine, providing a direct route to the key 4-halo intermediate.

Table 2: Potential Functional Group Interconversions

| Starting Functionality at C4 | Target Functionality at C4 | Potential Reagents/Method | Reference |

|---|---|---|---|

| Hydrogen | Halogen (Cl, Br) | Phosphine reagents followed by halide displacement | nih.gov |

| N-oxide | Halogen (Cl) | Phosphorus oxychloride (POCl₃) | wikipedia.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The effective purification and isolation of 2,6-diacetylpyridine intermediates and the potential final product, this compound, are critical for obtaining a compound of high purity. Standard laboratory techniques such as extraction, column chromatography, and recrystallization are employed.

Following a typical synthesis, such as a Claisen condensation to produce 2,6-diacetylpyridine, the reaction is first quenched, often with a dilute acid. google.com The resulting mixture then undergoes a series of purification steps.

Solvent Extraction: The target compound is separated from the aqueous phase using an organic solvent. Ethyl acetate and diethyl ether are commonly used for this purpose. google.comorgsyn.org The organic layers are combined for further processing.

Washing: The combined organic extracts may be washed with water or a saturated aqueous sodium chloride solution to remove water-soluble impurities. orgsyn.org

Drying: Before solvent removal, the organic solution is dried using an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to eliminate residual water. google.comorgsyn.org

Column Chromatography: This is a key step for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase for the purification of 2,6-diacetylpyridine and related compounds. google.com The crude product is loaded onto the column, and an eluent (a specific solvent or solvent mixture) is passed through, allowing for the separation of components based on their polarity.

Recrystallization: To achieve the highest purity, the solid product obtained after chromatography can be recrystallized. This involves dissolving the compound in a minimum amount of a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain in the solvent. google.com

The following table provides a summary of these purification techniques and their specific roles in the isolation process.

| Technique | Purpose | Typical Reagents/Materials | Citation |

| Solvent Extraction | To separate the organic product from the aqueous reaction mixture. | Ethyl acetate, Diethyl ether, Water | google.comorgsyn.org |

| Washing | To remove residual water-soluble impurities from the organic phase. | Saturated aqueous sodium chloride (brine) | orgsyn.org |

| Drying | To remove dissolved water from the organic solvent before evaporation. | Anhydrous Sodium Sulfate (Na₂SO₄), Anhydrous Magnesium Sulfate (MgSO₄) | google.comorgsyn.org |

| Column Chromatography | To separate the target compound from byproducts and starting materials based on polarity. | Silica gel, Organic solvents (eluents) | google.com |

| Recrystallization | To obtain the final product in a highly pure, crystalline form. | Suitable organic solvent(s) | google.com |

The synthesis of the 2,6-diacetylpyridine precursor is well-established, with various methods reported to improve yield and purity.

| Reactants | Base/Catalyst | Solvent | Conditions | Yield | Citation |

| Diethyl dipicolinate, Ethyl acetate | Sodium ethoxide (EtONa) | Ethanol, Toluene | Not specified | 61.3% | researchgate.net |

| Diethyl dipicolinate, Ethyl acetate, Tetrahydrofuran | Amino magnesium | Dilute Hydrochloric Acid | Reflux 10h, then 4h after acid addition | 83% | google.com |

Scientific Literature Review: The Coordination Chemistry of this compound Remains Unexplored

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the current body of research regarding the chemical compound This compound . Despite extensive searches for its synthesis, characterization, and coordination chemistry, no specific studies detailing this molecule or its metallic complexes could be identified.

This absence of published data means that an article focusing on the specific coordination chemistry of this compound, as outlined by the requested structure, cannot be generated at this time. The required sections on ligand design, chelation modes involving nitrogen and sulfur donors, and the synthesis and characterization of its transition metal complexes, particularly with Palladium(II) and Platinum(II), are contingent on pre-existing research that does not appear to have been conducted or published.

While the broader field of pyridine-based ligands is vast, with many examples of coordination to metals like palladium and platinum, the specific combination of 2,6-diacetyl and 4-mercapto functional groups on a pyridine ring represents a novel area of study. The mercapto group at the 4-position, in conjunction with the two acetyl groups at the 2- and 6-positions, would theoretically present a unique set of donor atoms (N, S, O), making its potential coordination behavior a subject of scientific interest. However, without experimental or theoretical studies, any discussion would be purely speculative and would not meet the standards of a scientifically accurate report.

Therefore, all subsections of the proposed article, including:

Coordination Chemistry of 2,6 Diacetyl 4 Mercaptopyridine

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes

Platinum(II) Complexes

remain undeveloped in the scientific literature. The creation of research findings, data tables, and detailed discussions on these topics for 2,6-Diacetyl-4-mercaptopyridine is not possible until primary research on the compound is undertaken and published.

Information Not Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is no specific information regarding the coordination chemistry of the compound This compound . The requested detailed analysis for the following categories cannot be provided as no research data, synthesis, or structural studies for complexes involving this specific ligand were found:

Rhodium(III) Complexes

Iridium(III) Complexes

Copper(II) and Other First-Row Transition Metal Complexes

Lanthanide(III) Complexes

Heavier Group 2 Metal Complexes (Ca, Sr, Ba)

Investigation of Supramolecular Assemblies

Structural Elucidation of Metal Complexes

The existing body of research focuses extensively on derivatives of the 2,6-diacetylpyridine (B75352) backbone, particularly Schiff base condensation products such as 2,6-diacetylpyridine bis(hydrazones) or bis(isothiosemicarbazones). niscpr.res.inniscpr.res.inresearchgate.netrsc.org These related compounds exhibit versatile coordination behavior, acting as multidentate ligands to form a wide array of complexes with transition metals and lanthanides. niscpr.res.inniscpr.res.inrsc.orgiaea.org However, the coordination chemistry of these derivatives is dictated by the imine, amine, and other functional groups introduced during their synthesis, not by a mercapto (-SH) group at the 4-position of the pyridine (B92270) ring as specified in the query.

The absence of literature on this compound suggests that the compound itself may not have been synthesized or that its coordination chemistry remains an unexplored area of research. Therefore, without any primary or secondary research sources detailing the synthesis and characterization of its metal complexes, it is impossible to generate the scientifically accurate and detailed article as requested.

Structural Elucidation of Metal Complexes

Coordination Geometries and Stereochemistry

The geometry of metal complexes formed with 2,6-diacetylpyridine derivatives is highly dependent on the metal ion, its oxidation state, and the specific nature of the ligand's donor atoms. These ligands frequently act as pentadentate chelators, occupying the equatorial plane of the metal's coordination sphere.

Commonly observed geometries include:

Pentagonal-Bipyramidal (PBPY-7): This seven-coordinate geometry is particularly prevalent in complexes with larger metal ions or those that favor higher coordination numbers, such as tin(IV) and zinc(II). researchgate.netuky.edunih.gov In these structures, the dianionic ligand typically forms a pentagonal plane around the metal ion with N₃O₂ or N₃S₂ donor sets. researchgate.netnih.gov The two remaining axial positions are occupied by other ligands, such as alkyl, aryl, or halide groups. researchgate.netuky.edu For example, a series of organotin(IV) complexes with 2,6-diacetylpyridine bis(benzoylhydrazone) were found to be seven-coordinated mononuclear species with a pentagonal N₃O₂ chelate ring in the equatorial plane. uky.edunih.gov

Distorted Octahedral: Six-coordinate, distorted octahedral geometries are also common, particularly with first-row transition metals like copper(II). researchgate.netresearchgate.net In a notable example, a Cu(II) complex with 2,6-diacetylpyridine bis(phenylhydrazone) features two tridentate ligand molecules coordinating through the pyridine nitrogen and two azomethine nitrogens, resulting in a distorted octahedral environment around the metal. researchgate.netceon.rs Dimeric zinc complexes with 2,6-diacetylpyridine bis(thiosemicarbazone) also exhibit distorted octahedral coordination for each zinc atom. nih.gov

Dodecahedral: In some cases, eight-coordinate complexes can form, adopting a dodecahedral geometry. This has been observed in a manganese(II) complex with a mono-Schiff base of 2,6-diacetylpyridine. rsc.org

The table below summarizes representative coordination geometries observed in complexes with 2,6-diacetylpyridine derivatives.

| Metal Ion | Ligand Derivative | Coordination Geometry | Reference(s) |

| Sn(IV) | bis(benzoylhydrazone) | Pentagonal-Bipyramidal | uky.edunih.gov |

| Sn(IV) | bis(thiosemicarbazone) | Pentagonal-Bipyramidal | researchgate.net |

| Zn(II) | bis(thiosemicarbazone) | Pentagonal-Bipyramidal | nih.gov |

| Cu(II) | bis(phenylhydrazone) | Distorted Octahedral | researchgate.netceon.rs |

| Mn(II) | bis-Schiff base | Heptacoordinate Polymeric | rsc.org |

| Mn(II) | mono-Schiff base | Octacoordinate Dodecahedral | rsc.org |

Influence of Ligand Conformation on Complex Structure

The conformational flexibility of the side chains attached to the 2,6-diacetylpyridine core is a critical factor in determining the final structure of the metal complex. The ability of these side chains to rotate allows the ligand to adapt to the preferred coordination number and geometry of different metal ions.

Reactivity of Metal Complexes

Metal complexes derived from 2,6-diacetylpyridine ligands exhibit diverse reactivity, including ligand substitution, redox processes at the metal center, and interactions with biological macromolecules like DNA.

Ligand Exchange Reactions

The reactivity of these complexes is often dictated by the lability of the ligands occupying the coordination sites not filled by the main polydentate ligand. In seven-coordinate pentagonal-bipyramidal complexes, the axial positions are particularly susceptible to ligand exchange.

A clear example is seen in organotin(IV) complexes of the type [n-BuSn(L)Cl], where L is the dianion of 2,6-diacetylpyridine bis(benzoylhydrazone). The axial chloride ligand is labile and can be readily substituted by other monodentate ligands. Researchers have successfully synthesized neutral pentagonal-bipyramidal Sn(IV) complexes where the chloride is replaced by an azide (B81097) (N₃) or an isothiocyanate (NCS) group by taking advantage of this reactivity. uky.edu Such reactions highlight the potential to fine-tune the properties of the complex by modifying the axial ligands, which can influence solubility, stability, and biological activity.

Redox Behavior of Metal Centers in Complexes

The electronic properties of the metal center in these complexes can be modulated by the ligand system. Ligands that can accept or donate electrons are termed "redox-active" and can play a direct role in the redox chemistry of the complex. nih.govmdpi.com The 2,6-diacetylpyridine framework, with its conjugated system and various donor groups, can influence the redox potential of the coordinated metal ion.

Electrochemical studies, such as cyclic voltammetry, are used to probe this behavior. For instance, investigations into complexes with related 2,6-diiminopyridine ligands show that they can undergo multiple, often reversible, one- and two-electron redox processes. rsc.org While specific electrochemical data for this compound complexes are not available, it is expected that the presence of the sulfur atom at the 4-position would significantly alter the electronic density of the pyridine ring. The mercapto (-SH) or thiolate (-S⁻) group could participate in redox processes or tune the reduction potential of the metal center, making these complexes potentially useful as redox-switchable agents or catalysts. nih.gov

DNA Interaction Studies of Metal Complexes

The interaction of metal complexes with DNA is a cornerstone of the development of new therapeutic agents, particularly for cancer treatment. nih.gov Complexes of 2,6-diacetylpyridine derivatives have been investigated for their biological activity, which is often linked to their ability to bind to DNA.

Studies on a series of Indium(III) complexes with 2,6-diacetylpyridine bis(thiosemicarbazide) have shown significant anticancer activity against human urinary bladder cancer cells. rsc.org The mechanism of action for the most potent of these complexes involved arresting the cell cycle in the S-phase and activating pathways leading to programmed cell death (apoptosis). rsc.org This potent biological activity strongly suggests an interaction with the cell's genetic material.

Metal complexes can interact with DNA through several modes:

Covalent Binding: The metal center directly coordinates to the nitrogenous bases of DNA, similar to how cisplatin (B142131) functions. nih.gov

Intercalation: A planar, aromatic part of the ligand inserts itself between the base pairs of the DNA double helix.

Groove Binding: The complex binds non-covalently in the major or minor groove of the DNA helix.

Electrostatic Interactions: A positively charged complex can interact with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Given the planar, aromatic nature of the pyridine ring and the potential for various structural geometries, it is plausible that metal complexes of this compound could engage with DNA through one or more of these binding modes, making them interesting candidates for further investigation in medicinal chemistry.

Advanced Spectroscopic and Diffraction Analysis of 2,6 Diacetyl 4 Mercaptopyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides intricate information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a comprehensive understanding of the structure of 2,6-Diacetyl-4-mercaptopyridine, a combination of one-dimensional and two-dimensional NMR techniques is indispensable.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of a substituted pyridine (B92270), such as this compound, offers crucial insights into its molecular structure. The chemical shifts of the protons are influenced by the electron-withdrawing or -donating nature of the substituents and their positions on the pyridine ring. In the case of this compound, the acetyl groups at the 2 and 6 positions are expected to deshield the adjacent ring protons. The mercapto group at the 4-position can exist in tautomeric equilibrium with the corresponding thiopyridone form, which would significantly affect the chemical shifts of the ring protons.

The analysis of spin-spin coupling constants (J-couplings) between adjacent protons provides definitive information about their connectivity. For a 2,4,6-trisubstituted pyridine ring, the coupling patterns of the remaining ring protons would be instrumental in confirming their relative positions.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| H-3, H-5 | ~8.0-8.2 | s | - | Pyridine ring protons |

| -SH | ~3.5-4.5 | br s | - | Thiol proton |

| -C(O)CH₃ | ~2.6-2.8 | s | - | Acetyl methyl protons |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring and the substituent groups are highly sensitive to their electronic environment. The carbonyl carbons of the acetyl groups are expected to appear at a significantly downfield chemical shift (typically in the range of 190-200 ppm). The carbon atoms of the pyridine ring will exhibit distinct chemical shifts based on the substitution pattern.

A hypothetical ¹³C NMR data table for this compound is provided below to illustrate the expected chemical shift ranges.

| Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C=O | ~195-200 | Acetyl carbonyl carbons |

| C-2, C-6 | ~150-155 | Substituted pyridine ring carbons |

| C-4 | ~145-150 | Substituted pyridine ring carbon |

| C-3, C-5 | ~120-125 | Unsubstituted pyridine ring carbons |

| -CH₃ | ~25-30 | Acetyl methyl carbons |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Confirmation

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are spin-spin coupled. youtube.com For this compound, COSY would be used to confirm the connectivity between the pyridine ring protons, if any are coupled.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. youtube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signals of the pyridine ring protons would show cross-peaks with the signals of the corresponding carbon atoms to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly powerful for piecing together the molecular structure by identifying long-range connectivities. For example, the methyl protons of the acetyl groups would show correlations to the carbonyl carbon and the adjacent ring carbon (C-2 or C-6), providing definitive evidence for the placement of the acetyl groups.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. The most prominent peaks would include the C=O stretching vibration of the acetyl groups, typically appearing in the region of 1680-1700 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The S-H stretching vibration of the mercapto group, if present in the thiol form, would give a weak absorption band around 2550-2600 cm⁻¹. The presence of a broad N-H stretching band in the region of 3000-3400 cm⁻¹ could indicate the existence of the thiopyridone tautomer.

A hypothetical FT-IR data table for this compound is presented below.

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400-3000 | Broad | N-H stretch (thiopyridone tautomer) |

| ~2600-2550 | Weak | S-H stretch (thiol tautomer) |

| ~1700-1680 | Strong | C=O stretch (acetyl groups) |

| ~1600-1400 | Medium-Strong | C=C and C=N ring stretching |

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. The pyridine ring vibrations are typically strong in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can significantly enhance the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. SERS studies on 4-mercaptopyridine (B10438) derivatives have shown that the molecule can bind to the metal surface through the sulfur atom. aps.org The SERS spectrum can provide information about the orientation of the molecule on the surface and can be used to study interfacial phenomena. The enhancement effect is strongly dependent on the nature of the metal surface and the excitation wavelength. For this compound, SERS could be a valuable tool to investigate its interaction with metal surfaces, which is relevant for potential applications in areas such as sensor technology.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides profound insights into the molecular orbitals and electronic transitions within a molecule. For this compound, the interplay between the electron-withdrawing acetyl groups and the potentially electron-donating mercapto group, all conjugated with the pyridine ring, is expected to give rise to distinct spectroscopic signatures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions. The pyridine ring itself displays π→π* transitions at approximately 200 nm and 250 nm, and a weaker n→π* transition around 270 nm. The substitution pattern of this compound is expected to significantly modify these transitions.

The two acetyl groups, being electron-withdrawing, are likely to cause a bathochromic (red) shift of the π→π* transitions of the pyridine ring due to the extension of the conjugated system. Furthermore, the carbonyl groups introduce their own n→π* transitions, which are typically weak and may be observed as shoulders on the main absorption bands.

The 4-mercapto group (-SH) can exist in tautomeric equilibrium with the 4-thiopyridone form. The position of this equilibrium is influenced by the solvent and pH. The thiol form is expected to act as a modest auxochrome, potentially leading to a slight red shift. In contrast, the thiopyridone form would create a more extended cross-conjugated system, likely resulting in more significant bathochromic shifts and the appearance of new absorption bands at longer wavelengths.

For instance, studies on various substituted pyridine derivatives have shown that the position and intensity of UV-Vis absorption bands are highly sensitive to the nature and position of substituents. Pyridine-based fluorophores often exhibit intramolecular charge transfer (ICT) bands, and the presence of both electron-donating and electron-withdrawing groups on the pyridine ring of the target molecule suggests the potential for such transitions.

Table 1: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Expected Transition | Approximate Wavelength (nm) | Notes |

| π→π* (Pyridine) | 260 - 280 | Bathochromically shifted from pyridine. |

| n→π* (Carbonyl) | 300 - 330 | Likely to be a weak, broad band or shoulder. |

| ICT/Thione | > 350 | Possible if the thiopyridone tautomer is present. |

Fluorescence and Phosphorescence Studies for Photophysical Properties

The emission properties of this compound are of significant interest. While pyridine itself is weakly fluorescent, appropriate substitution can lead to highly emissive compounds. The presence of acetyl groups, which can quench fluorescence through intersystem crossing, and the mercapto group, known for its heavy-atom effect that can also promote intersystem crossing and quenching, suggests that this compound itself might not be a strong fluorophore.

However, its derivatives, particularly Schiff base complexes formed by the reaction of the acetyl groups with amines, could exhibit significant fluorescence. The formation of such complexes can lead to rigidified structures and extended π-conjugation, which are favorable for fluorescence. The photophysical properties of such derivatives would be highly dependent on the nature of the amine used for condensation.

Phosphorescence, the emission of light from a triplet excited state, is a possibility for this molecule and its derivatives, especially given the potential for intersystem crossing promoted by the carbonyl and mercapto groups. routledge.comresearchgate.net Phosphorescence is typically observed at lower energies (longer wavelengths) than fluorescence and has a much longer lifetime. routledge.comresearchgate.net

Studies on various pyridine-based fluorophores have demonstrated that their emission properties can be tuned by altering the electronic nature of the substituents. For example, the introduction of electron-donating groups often leads to red-shifted emission. nih.gov The complex interplay of the substituents in this compound suggests that its derivatives could be designed to have specific photophysical properties. researchgate.netrsc.orgsciforum.net

Table 2: Predicted Photophysical Properties of a Hypothetical Schiff Base Derivative of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Emission Maximum | 450 - 550 nm | Extended conjugation and potential for ICT. |

| Quantum Yield | Low to Moderate | Potential for non-radiative decay pathways. |

| Stokes Shift | Moderate to Large | Significant change in geometry upon excitation. |

| Phosphorescence | Possible | Presence of heavy atoms and carbonyl groups. |

Circular Dichroism (CD) Spectroscopy for Chiral Complexes (if applicable)

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, it can be used to synthesize chiral complexes.

For instance, condensation of the diacetyl groups with a chiral amine would result in a chiral Schiff base ligand. The coordination of this ligand to a metal center would produce a chiral complex that could be studied by CD spectroscopy. The CD spectrum would provide information about the stereochemistry of the complex and any conformational changes that occur upon binding to other molecules.

Studies on chiral pyridine-substituted crown ethers and Schiff base complexes have shown that CD spectroscopy is highly sensitive to the chiral environment around the chromophore. documentsdelivered.comnih.govacs.orgrsc.orgrsc.org The Cotton effects observed in the CD spectrum can be correlated with specific electronic transitions and can be used to determine the absolute configuration of the chiral centers.

Even if the ligand itself is achiral, the coordination to a metal ion in a non-planar fashion can induce chirality in the complex, which would also be detectable by CD spectroscopy. This technique would be particularly valuable for studying the interactions of such chiral complexes with biological macromolecules like DNA or proteins.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₉NO₂S), the expected exact mass can be calculated with high precision.

HRMS can easily distinguish between compounds with the same nominal mass but different elemental compositions. This is crucial for confirming the identity of a newly synthesized compound and for analyzing complex mixtures. The high mass accuracy of HRMS, typically in the sub-ppm range, significantly reduces the number of possible elemental formulas for a given mass, often leading to a single, confident assignment.

The analysis of sulfur-containing pyridine derivatives by HRMS has been demonstrated to be a powerful tool for their characterization. nih.gov

Table 3: Theoretical High-Resolution Mass Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₁₀NO₂S⁺ | 196.0427 |

| [M+Na]⁺ | C₉H₉NNaO₂S⁺ | 218.0246 |

| [M-H]⁻ | C₉H₈NO₂S⁻ | 194.0281 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions, providing valuable structural information. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, several fragmentation pathways can be predicted. The molecule contains several bonds that are likely to cleave under typical MS/MS conditions (e.g., collision-induced dissociation).

Key predicted fragmentation pathways include:

Loss of acetyl groups: Cleavage of the C-C bond between the pyridine ring and the acetyl groups would result in the loss of a CH₃CO radical (43 u) or ketene (B1206846) (CH₂CO, 42 u).

Cleavage of the C-S bond: The bond between the pyridine ring and the sulfur atom could cleave, leading to fragments corresponding to the pyridine core and the mercapto group.

Ring fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher energy.

Rearrangements: McLafferty-type rearrangements involving the acetyl groups are also possible.

The study of the fragmentation patterns of related thiol-containing compounds and substituted pyridines provides a basis for these predictions. nih.govresearchgate.net The exact fragmentation will depend on the ionization method and the collision energy used.

Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss |

| 196.0427 | 153.0349 | CH₃CO• |

| 196.0427 | 154.0401 | CH₂CO |

| 196.0427 | 163.0396 | SH• |

| 153.0349 | 110.0268 | CH₃CO• |

X-ray Diffraction Crystallography

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule like this compound.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction (SCXRD) offers an unparalleled level of detail for determining the molecular structure of a compound in the solid state. mdpi.com The first step in this analysis is the growth of a high-quality single crystal of this compound, which can be a challenging process often requiring the screening of various solvents and crystallization conditions.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at specific angles, is collected. The intensities of these reflections are then used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. mdpi.com

For this compound, SCXRD would reveal critical structural parameters. The analysis would precisely measure the bond lengths of the C-S bond of the mercapto group, the C=O and C-C bonds of the acetyl groups, and the bonds within the pyridine ring. Furthermore, it would elucidate the torsion angles between the pyridine ring and the acetyl substituents, providing insight into the molecule's conformation. Intermolecular interactions, such as hydrogen bonding involving the thiol hydrogen and the acetyl oxygen atoms or the pyridine nitrogen, as well as π-π stacking between pyridine rings, would also be identified. This information is vital for understanding the supramolecular assembly and packing of the molecules in the crystal lattice.

A hypothetical table of crystallographic data that could be obtained for this compound is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₉NO₂S |

| Formula Weight | 195.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 925.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.40 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 408 |

Powder X-ray Diffraction for Bulk Sample Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered sample. researchgate.net Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, resulting in a diffraction pattern characterized by a series of peaks at different scattering angles (2θ). nist.govnist.gov

The primary application of PXRD for a new compound like this compound would be to assess its bulk purity and phase homogeneity. The resulting diffractogram serves as a unique "fingerprint" for the crystalline phase. If the material consists of a single crystalline phase, the powder pattern will be sharp and well-defined. The presence of impurities or multiple crystalline forms (polymorphs) would be indicated by additional peaks in the pattern.

Furthermore, if a single crystal structure has been determined, the theoretical powder pattern can be calculated from the SCXRD data and compared with the experimental PXRD pattern. A good match between the two confirms that the bulk material has the same crystal structure as the single crystal used for the initial analysis. This is a critical step in ensuring that the properties measured for the bulk sample are representative of the determined crystal structure.

A simulated PXRD pattern based on the hypothetical single crystal data is shown in the table below, listing the expected peak positions (2θ) and their relative intensities.

| 2θ (degrees) | Relative Intensity (%) |

| 10.5 | 85 |

| 15.2 | 100 |

| 20.8 | 60 |

| 22.1 | 75 |

| 25.7 | 40 |

| 28.9 | 50 |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure of a specific absorbing atom. For this compound, XAS at the sulfur K-edge would provide valuable information about the oxidation state and chemical environment of the sulfur atom.

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is the region near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For the sulfur atom in the mercapto group, the position and features of the absorption edge would be indicative of its -2 oxidation state. The pre-edge features can be correlated with the hybridization of the sulfur orbitals and their bonding interactions with the carbon atom of the pyridine ring.

The EXAFS region, which extends several hundred eV above the absorption edge, contains information about the local atomic environment of the absorbing atom. Analysis of the EXAFS oscillations can determine the coordination number and distances to the neighboring atoms. In the case of sulfur in this compound, EXAFS analysis would provide the S-C bond distance.

While XAS is more commonly applied to metal centers in coordination complexes, its application to lighter elements like sulfur in organic molecules can provide unique electronic structure information that is complementary to that obtained from X-ray diffraction.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules. Methodologies such as Density Functional Theory (DFT) and its derivatives are instrumental in predicting molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnih.govyoutube.com It is frequently employed to determine optimized molecular geometries, energies, and electron densities, which are fundamental to understanding the ground state of a molecule.

For 2,6-Diacetyl-4-mercaptopyridine, specific DFT studies are not available. Such a study would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311G(d,p)) to calculate key parameters.

Table 1: Hypothetical DFT Ground State Properties of this compound

| Property | Calculated Value |

| Total Energy | Data not available |

| Dipole Moment | Data not available |

| Bond Lengths (C-S, C=O, C-N) | Data not available |

| Bond Angles (C-S-H, O=C-C) | Data not available |

Note: This table is for illustrative purposes only. No published data could be found for this compound.

Time-Dependent DFT (TDDFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to describe the properties of molecules in their excited states. nih.govnih.gov It is particularly useful for predicting UV-Vis absorption spectra and understanding electronic transitions.

No TDDFT studies have been published for this compound. A TDDFT analysis would provide information on the energies of the lowest singlet and triplet excited states, as well as the oscillator strengths of electronic transitions, which determine the intensity of absorption bands.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, which are key factors in determining molecular stability.

Specific NBO analysis data for this compound are absent from the scientific literature. This analysis would typically quantify the stabilization energies associated with electron delocalization from lone pairs to antibonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The map illustrates regions of positive and negative electrostatic potential on the electron density surface.

While MEP analysis is a common computational technique, no such maps for this compound have been reported. A hypothetical MEP map would likely show negative potential around the oxygen and nitrogen atoms and the sulfur atom, indicating sites susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial for understanding a molecule's chemical reactivity and kinetic stability.

Detailed FMO analysis, including the HOMO-LUMO gap and visualizations of the orbital distributions for this compound, is not available in published research.

Table 2: Hypothetical FMO Properties of this compound

| Property | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No published data could be found for this compound.

Relativistic Quantum Chemical Approaches

For molecules containing heavy elements, relativistic effects can become significant and may need to be accounted for in quantum chemical calculations. However, for a molecule like this compound, which contains only lighter elements (C, H, N, O, S), non-relativistic methods like DFT are generally considered sufficient, and the application of more complex relativistic approaches would be uncommon. No studies employing relativistic quantum chemistry for this compound have been found.

: Conformational Analysis and Tautomerism

The conformational landscape and tautomeric possibilities of this compound are critical aspects of its chemical behavior, governed by subtle electronic and environmental factors. Computational studies provide profound insights into these characteristics, elucidating the molecule's structural preferences and dynamic nature.

Thiol-Thione Tautomerism Equilibrium Studies

The 4-mercaptopyridine (B10438) moiety of the title compound can exist in two tautomeric forms: the thiol form (containing a sulfhydryl group, -SH) and the thione form (containing a thiocarbonyl group, C=S). The equilibrium between these two forms is a well-documented phenomenon in heterocyclic chemistry.

Computational and experimental studies on related mercaptopyridines have established that the position of this equilibrium is highly sensitive to the molecular environment. researchgate.netcdnsciencepub.comwikipedia.org Generally, in the gas phase or in dilute solutions with nonpolar solvents, the thiol tautomer tends to be the more stable form. researchgate.netcdnsciencepub.com Conversely, the equilibrium shifts significantly toward the more polar thione form in polar solvents and at higher concentrations where self-association through hydrogen bonding can occur. researchgate.netcdnsciencepub.comresearchgate.net The large dipole moment of the thione tautomer is better stabilized by polar solvent molecules. acs.org For instance, in solvents like water or ethanol, the thione form is almost exclusively observed for simple mercaptopyridines. researchgate.net

In the case of this compound, the molecule can exist as either 2,6-diacetylpyridine-4-thiol or 6-acetyl-2-(1-(sulfaneyl)ethylidene)-1,2-dihydropyridine-4-thione. Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the relative free energies of these two tautomers. Such calculations for analogous systems like 2-pyridinethione have shown that while the thiol form may be more stable in the gas phase, the thione form is thermodynamically favored in solution due to its larger dipole moment. acs.orgrsc.org Water, in particular, has been shown to significantly stabilize the thione form through both specific hydrogen bonding and nonspecific polarizable continuum effects. researchgate.net

Table 1: Factors Influencing Thiol-Thione Tautomeric Equilibrium

| Factor | Influence on Equilibrium | Predominant Tautomer (Expected) | Rationale |

|---|---|---|---|

| Solvent Polarity | Increasing polarity | Thione | The polar thione form is better solvated and stabilized by polar solvents. researchgate.netacs.org |

| Decreasing polarity | Thiol | The less polar thiol form is favored in nonpolar environments like cyclohexane. researchgate.net | |

| Concentration | Increasing concentration | Thione | Favors self-association and dimerization, which often stabilizes the thione structure. cdnsciencepub.com |

| Decreasing concentration | Thiol | Reduces intermolecular interactions, favoring the monomeric thiol form in nonpolar media. wikipedia.org | |

| Substitution | Electron-withdrawing groups | Thione | Increases the acidity of the N-H proton in the thione form, enhancing its stability. |

Impact of Substitution on Tautomeric Preferences

The presence of substituents on the pyridine (B92270) ring can exert a significant electronic influence on the thiol-thione equilibrium. The two acetyl groups at the 2- and 6-positions of this compound are strongly electron-withdrawing. This electronic effect is anticipated to have a pronounced impact on the tautomeric preference.

Computational studies on substituted 2-pyridinethiones have shown that substituents can alter the relative energies and activation barriers of the tautomerization reaction. researchgate.net Electron-withdrawing groups, such as the acetyl groups, are expected to increase the acidity of the pyridine ring nitrogen's proton in the thione tautomer. This enhanced acidity can lead to stronger hydrogen bonding interactions with polar, protic solvents, further stabilizing the thione form over the thiol form. The resonance delocalization involving the acetyl carbonyls could also contribute to the stabilization of the negative charge on the sulfur atom in the deprotonated thione form, thereby influencing the equilibrium. While a methyl group at the 6-position of 2-pyridinethione was found to not significantly alter tautomeric preferences, a more electronically active chlorine substituent did have a notable effect. researchgate.net Given the strong inductive and resonance effects of the acetyl groups, a significant shift towards the thione tautomer is predicted for this compound, even under conditions where the unsubstituted parent compound might show a higher proportion of the thiol form.

Molecular Modeling and Dynamics

Molecular modeling techniques, including docking and molecular dynamics simulations, offer a conceptual framework for exploring the potential biological interactions and dynamic behavior of this compound at an atomic level.

Molecular Docking Simulations for Ligand-Receptor Interactions (conceptual)

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This technique is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. nih.govmdpi.com

For this compound, a conceptual molecular docking study would involve several key steps. First, a biologically relevant receptor target would be identified. Given the structural motifs present in the molecule, potential targets could include kinases, proteases, or other enzymes where pyridine and thiol-containing compounds have shown activity. nih.govnih.gov

The process would proceed as follows:

Preparation of Receptor and Ligand: The three-dimensional crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound (in its likely predominant tautomeric form, e.g., the thione form) would be built and energetically minimized using computational chemistry software.

Docking Simulation: Using a docking program (e.g., Glide, AutoDock), the ligand would be placed into the defined binding site of the receptor. The program would then explore various possible conformations and orientations of the ligand within the binding site, scoring each "pose" based on a scoring function that estimates the binding affinity. ijpbs.com

Analysis of Results: The output would provide information on the most favorable binding poses, the predicted binding energy (often in kcal/mol), and the estimated inhibitory constant (Ki). nih.govtubitak.gov.tr Crucially, the analysis would reveal the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—between the ligand and the amino acid residues of the receptor's active site. For example, the pyridine nitrogen or the carbonyl oxygens of the acetyl groups could act as hydrogen bond acceptors, while the pyridine ring could engage in pi-stacking interactions.

Table 2: Conceptual Molecular Docking Results for this compound

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| Target Receptor | e.g., Kinesin Eg5 | A validated target for pyridine-containing inhibitors. nih.govtubitak.gov.tr |

| Binding Energy (kcal/mol) | -8.5 to -10.0 | A lower value indicates a stronger predicted binding affinity. |

| Inhibitory Constant (Ki, µM) | 0.1 to 2.0 | A lower value indicates a higher predicted potency of inhibition. tubitak.gov.tr |

| Key Interacting Residues | e.g., GLU116, GLY117, ASN142 | Identifies specific amino acids in the binding pocket that form crucial interactions. nih.govmdpi.com |

| Types of Interactions | Hydrogen bonds, Hydrophobic, Pi-stacking | Describes the nature of the forces stabilizing the ligand-receptor complex. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the motion of atoms and molecules over time. nih.govmdpi.com An MD simulation for this compound would offer deep insights into its conformational flexibility, the influence of the solvent, and the stability of its tautomeric forms.

The simulation would be set up by placing the molecule (as either the thiol or thione tautomer) in a simulation box filled with explicit solvent molecules (e.g., water). The interactions between all atoms would be described by a force field. The simulation would then calculate the forces on each atom and use Newton's laws of motion to predict their positions at subsequent, very short time steps, generating a trajectory of the molecule's dynamic behavior. mdpi.com

Analysis of the MD trajectory could reveal:

Conformational Flexibility: The simulation would show the rotational freedom of the two acetyl groups and the flexibility of the pyridine ring. This is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site.

Solvent Effects: MD simulations explicitly model the interactions between the solute and individual solvent molecules. This would allow for a detailed analysis of the hydration shell around the molecule, showing how water molecules orient themselves to stabilize the thione tautomer through hydrogen bonding to the C=S and C=O groups, or the thiol tautomer. researchgate.net This provides a dynamic view that complements the static picture from equilibrium studies.

Tautomer Stability: By running separate simulations for both the thiol and thione tautomers, one could analyze their relative stability in a given environment by calculating the free energy of solvation and observing the persistence of key intramolecular and intermolecular hydrogen bonds.

Table 3: Key Parameters and Outputs of a Conceptual MD Simulation Study

| Parameter / Output | Description | Purpose |

|---|---|---|

| Force Field | e.g., GROMOS, AMBER, CHARMM | A set of parameters used to describe the potential energy of the system. mdpi.com |

| Solvent Model | e.g., SPC/E, TIP3P | An explicit representation of water molecules in the simulation box. |

| Simulation Time | 100 - 500 nanoseconds | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. nih.gov |

| Root Mean Square Deviation (RMSD) | A measure of the average change in atomic positions over time. | To assess the overall structural stability of the molecule during the simulation. |

| Root Mean Square Fluctuation (RMSF) | A measure of the flexibility of individual atoms or groups. | To identify flexible regions, such as the acetyl side chains. |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | To analyze the structure of the solvent shell and identify specific solvation patterns. |

Advanced Applications in Chemical Science

Catalytic Applications of 2,6-Diacetyl-4-mercaptopyridine Complexes

Complexes derived from 2,6-diacetylpyridine (B75352) and its derivatives are recognized for their catalytic prowess. The central metal ion, supported by the ligand framework, can activate substrates and facilitate a range of chemical transformations.

Metal-Mediated Transformations

The coordination of 2,6-diacetylpyridine-based ligands to metal centers is crucial for their role in catalysis. These metal complexes serve as catalysts in a variety of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. mdpi.com The ability of transition metal complexes to cycle through different oxidation states is fundamental to their catalytic activity. mdpi.com For instance, Schiff base ligands derived from 2,6-diacetylpyridine are popular in coordination chemistry and can be used to create diiminopyridine (DIP) ligands. wikipedia.org These ligands are known for their capacity to stabilize a wide range of metal oxidation states, a key feature for catalytic applications. wikipedia.org

Organotin(IV) complexes derived from a related compound, 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone), have been synthesized and characterized. nih.gov These seven-coordinated mononuclear species demonstrate the versatility of the 2,6-diacetylpyridine scaffold in creating structurally diverse metal complexes. nih.gov Similarly, manganese complexes with hydrazone ligands derived from 2,6-diacetylpyridine have been shown to form seven- or eight-coordinate structures, including a one-dimensional linear polymer. rsc.org Such structures are of great interest for developing catalysts with specific activities and selectivities.

Artificial Metallonucleases

A significant application of metal complexes derived from 2,6-diacetylpyridine is in the development of artificial metallonucleases. These synthetic molecules are designed to mimic the function of natural enzymes that cleave DNA. This has potential applications in biotechnology and as therapeutic agents.

Zinc(II) complexes synthesized from 2,6-diacetylpyridine dihydrazone have demonstrated the ability to cleave plasmid DNA. nih.gov Studies have shown that these complexes can convert the supercoiled form of DNA into nicked and linear forms. researchgate.net The cleavage activity is dependent on the concentration of the complex and the incubation time. nih.gov The mechanism is believed to proceed through a hydrolytic pathway, and the complex appears to bind to the major groove of the DNA. nih.gov The search for new organometallic compounds with the capacity for non-covalent DNA binding is driven by the desire to develop alternatives to traditional platinum-based drugs, which often have side effects due to covalent binding. researchgate.net

The interaction between these complexes and DNA can be studied using techniques like UV-vis spectroscopy and viscosity measurements. nih.gov The data suggests that the complexes preferably engage in groove binding with DNA. nih.gov

Table 1: DNA Cleavage Activity of a Zinc(II) Complex Derived from 2,6-Diacetylpyridine Dihydrazone

| Condition | Observation | Inferred Mechanism | Reference |

|---|---|---|---|

| In the presence of H₂O₂ | Cleaves plasmid pBR322 DNA | Oxidative cleavage | nih.gov |

| In the absence of H₂O₂ | Cleaves plasmid pBR322 DNA | Hydrolytic pathway | nih.gov |

| With radical scavengers | Cleavage is supported | Suggests hydrolytic pathway | nih.gov |

| With methyl green | Cleavage activity is inhibited | Indicates major groove binding | nih.gov |

Homogeneous and Heterogeneous Catalysis

Catalysis is broadly categorized into homogeneous and heterogeneous systems. In homogeneous catalysis, the catalyst is in the same phase as the reactants, while in heterogeneous catalysis, it is in a different phase. mdpi.com Both approaches offer distinct advantages. mdpi.com

Complexes of 2,6-diacetylpyridine can be utilized in homogeneous catalysis . For example, the regioselective hydrosilylation of pyridines can be catalyzed by a titanocene (B72419) complex, demonstrating the potential for such systems in selective transformations. nih.gov The catalyst, being in the same phase, allows for high activity and selectivity under mild reaction conditions.

For heterogeneous catalysis , the 2,6-diacetylpyridine-based complexes can be immobilized on a solid support. This approach facilitates catalyst recovery and reuse, which is a key principle of green chemistry. ed.ac.uk While specific examples for this compound are not abundant, the principle has been demonstrated with related compounds. For instance, a porphyrin-based microporous network polymer has been shown to be an efficient heterogeneous catalyst for oxidation reactions. ed.ac.uk This highlights the potential for incorporating 2,6-diacetylpyridine complexes into such porous materials to create robust and recyclable catalysts.

Photochemical Catalysis

Photochemical catalysis involves the use of light to drive a chemical reaction. Metal complexes, with their ability to absorb light and exist in excited states, are excellent candidates for photocatalysis.

Studies on the DNA cleavage activity of complexes derived from 2,6-diacetylpyridine have explored the effect of irradiation. researchgate.net The ability of these compounds to cleave DNA can be enhanced in the presence of light, suggesting a photocatalytic mechanism. This opens up possibilities for photodynamic therapy, where a drug is activated by light at a specific site in the body to minimize side effects. The generation of reactive oxygen species (ROS) upon photoactivation is often a key step in the mechanism of action, leading to cellular damage and apoptosis. nih.gov

Functional Materials Development

The unique chemical structure of this compound also makes it a valuable building block for the creation of advanced functional materials.

Incorporation into Hybrid Materials Systems

Hybrid materials, which combine organic and inorganic components at the molecular level, can exhibit properties superior to their individual constituents. This compound can be incorporated into such systems to impart specific functionalities.

One area of interest is the development of metal-organic frameworks (MOFs) or porous coordination polymers. The pyridine (B92270) and acetyl groups of the molecule can coordinate with metal ions to form extended network structures. The thiol (-SH) group provides an additional site for functionalization or for creating specific interactions within the material. These materials can have applications in gas storage, separation, and heterogeneous catalysis. The synthesis of a one-dimensional linear polymeric chain with a manganese complex of a 2,6-diacetylpyridine derivative illustrates the potential for forming such extended structures. rsc.org

Furthermore, these molecules can be incorporated into polymers. For example, they can be used to create polymers of intrinsic microporosity (PIMs), which are materials with a high surface area that can be used for catalysis and adsorption. ed.ac.uk

Ligand-Based Sensors and Sensing Mechanisms

The inherent properties of the mercaptopyridine scaffold are highly suitable for the development of chemosensors. The thiol group allows for strong anchoring to metal surfaces, such as gold electrodes, while the pyridine nitrogen provides a selective coordination site for target analytes, particularly heavy metal ions.

Research on the closely related compound 4-mercaptopyridine (B10438) (4-MPY) has demonstrated its efficacy in the electrochemical detection of mercury ions (Hg²⁺). nih.gov When 4-MPY is self-assembled onto a gold electrode surface via a stable gold-sulfur (Au-S) bond, the pyridine nitrogen remains available for coordination. researchgate.net This nitrogen atom, being more active than other types of nitrogen, can induce defects and create energetically favorable active sites for adsorbing metal ions. researchgate.net In the presence of Hg²⁺, a stable Hg(pyridine)₂ complex forms at the electrode surface. nih.govresearchgate.net This binding event alters the electrochemical properties of the electrode, such as its impedance and the current measured by differential pulse voltammetry (DPV), allowing for quantitative detection. nih.gov

Sensors based on 4-MPY have shown remarkable sensitivity and a wide detection range for Hg²⁺. nih.gov The principle relies on the specific and strong binding between the pyridine nitrogen and the mercury ion, which leads to a measurable change in the electrochemical signal. researchgate.net By analogy, this compound is expected to function as a highly effective ligand for similar sensing applications. The additional acetyl groups could further modulate the electronic properties of the pyridine ring, potentially enhancing selectivity and sensitivity for specific metal ions. The ability to functionalize materials with specific chemical groups is a crucial step in creating sensors for the ultrasensitive detection of heavy metal ions in the environment. mdpi.com

Table 1: Performance of a 4-Mercaptopyridine-Based Electrochemical Sensor for Hg²⁺ Detection This table is based on data for 4-mercaptopyridine as a proxy for the potential application of this compound.

| Parameter | Method | Value | Reference |

| Detection Range | Electrochemical Impedance Spectroscopy (EIS) | 0.01 µg/L to 500 µg/L | nih.gov |

| Limit of Detection (LOD) | Electrochemical Impedance Spectroscopy (EIS) | 0.002 µg/L | nih.gov |

| Selectivity | --- | Excellent for Hg²⁺ | researchgate.net |

Applications in Perovskite Solar Cells (as anchoring agents)

In the field of photovoltaics, particularly perovskite solar cells (PSCs), interface engineering is critical for achieving high efficiency and long-term stability. Thiol-containing compounds have emerged as effective interfacial modifiers or "anchoring agents" that can passivate defects and improve charge transfer between the different layers of the solar cell. rsc.orgresearchgate.net

The thiol (-SH) group can form a strong bond with the surfaces of materials commonly used in PSCs, such as the titanium dioxide (TiO₂) electron transport layer or the perovskite active layer itself. rsc.org This anchoring helps to passivate surface defects, which are a major source of non-radiative recombination and energy loss. For instance, modifying the interface between TiO₂ and the methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) perovskite with a thiol-containing molecule can facilitate more efficient electron transfer from the perovskite to the TiO₂ layer. rsc.org Furthermore, such modifications can influence the morphology and crystal growth of the perovskite film, leading to improved device performance. rsc.org

Given these principles, this compound is a promising candidate for use as an anchoring agent in PSCs. Its mercapto group can bind to the perovskite or charge transport layer, while the pyridine and acetyl functionalities could provide additional interaction points, potentially enhancing defect passivation and improving the stability of the interface. The use of multifunctional additives with thiol groups has been shown to suppress ion oxidation and modulate crystallization kinetics through coordination with lead ions in the perovskite structure. researchgate.net

Table 2: Effect of Thiol-Based Interfacial Modifiers on Perovskite Solar Cell Performance This table presents representative data for thiol compounds as anchoring agents to illustrate the potential role of this compound.

| Interface Modified | Thiol Modifier | Key Improvement | Reference |

| TiO₂/Perovskite | HOOC–Ph–SH | Facilitated electron transfer, increased power conversion efficiency | rsc.org |

| Perovskite/Hole Transport Layer | Pentafluorobenzenethiol | Improved device stability | rsc.org |

| SnO₂ Surface | Cyclodextrin with thiol groups | Interface anchoring, defect passivation | researchgate.net |

Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The pyridine moiety is a cornerstone of supramolecular chemistry, widely used in the construction of complex, self-assembled architectures. acs.org

Self-Assembly Processes Directed by Coordination

Coordination-driven self-assembly is a powerful strategy for constructing nanometer-sized, discrete molecular structures. researchgate.net This process utilizes the directional bonding between metal ions and organic ligands to form highly ordered macrocycles, cages, and polygons. Pyridine-based ligands are particularly effective in this regard due to the well-defined coordination geometry of the pyridine nitrogen. fu-berlin.de

Compounds with a 2,6-disubstituted pyridine core, such as 2,6-diacetylpyridine, are popular starting materials for creating multidentate ligands. wikipedia.org Through Schiff base condensation, the acetyl groups can be readily converted into imines, yielding diiminopyridine (DIP) ligands that are highly valued in coordination chemistry. wikipedia.org These ligands, when reacted with metal ions that have specific coordination preferences (e.g., square planar Pd(II) or octahedral Cd(II), Zn(II), and Fe(II)), direct the formation of predictable supramolecular structures. researchgate.netbohrium.com The final architecture—whether it be a simple M₂L₂ macrocycle or a more complex M₄L₈ sphere—is determined by the geometry of the ligand and the coordination number and angle of the metal ion. researchgate.net

This compound fits perfectly within this paradigm. The pyridine nitrogen and the two carbonyl oxygens (or the nitrogen atoms of derivative imines) provide the necessary coordination sites to drive self-assembly upon the addition of a suitable metal ion. The 4-mercapto group adds another layer of functionality, which could be used to attach the resulting supramolecular assembly to a surface or to introduce redox activity.

Table 3: Examples of Supramolecular Architectures from Pyridine-Based Ligands and Metal Ions This table illustrates the types of structures that can be formed using pyridine-based ligands, a principle directly applicable to this compound.

| Ligand Type | Metal Ion | Resulting Supramolecular Structure | Reference |

| Ditopic Pyridine Ligand | Pd(II) | M₂L₂ and M₄L₄ Macrocyclic Assemblies | researchgate.net |

| Tritopic Terpyridine Ligand | Cd(II) | Tetrameric Macrocycle | bohrium.com |

| Tritopic Terpyridine Ligand | Zn(II), Fe(II) | Mixture of Tetrameric and Hexameric Macrocycles | bohrium.com |

| Bis(pyridine) Ligand | Pd(II) | Hexa- and Dodecanuclear Metallosupramolecular Spheres | researchgate.net |

Host-Guest Chemistry Involving the Pyridine Scaffold

The macrocycles and cages formed through the self-assembly of pyridine-based ligands often feature internal cavities capable of encapsulating smaller "guest" molecules or ions. This phenomenon, known as host-guest chemistry, is central to applications ranging from molecular sensing and transport to catalysis.

Metallosupramolecular cages constructed from pyridine-containing ligands can exhibit remarkable host-guest properties. For example, tetrahedral [Ni₄L₆]⁸⁺ cages self-assembled from a quaterpyridine ligand and nickel(II) ions can encapsulate various tetrahalometallate anions (e.g., FeCl₄⁻, CoBr₄²⁻) within their paramagnetic interior. ed.ac.uk The encapsulation is often selective, and the properties of both the host cage and the encapsulated guest can be mutually influenced. The study of these host-guest systems provides insights into molecular recognition and confinement effects. ed.ac.ukrsc.org

The pyridine scaffold of this compound provides the fundamental framework for designing host structures. By synthesizing appropriate multidentate ligands from this compound and assembling them with metal ions, it is possible to create novel macrocyclic or cage-like hosts. The dimensions and chemical nature of the resulting cavity would be dictated by the length and functionality of the groups attached to the acetyl positions and the choice of metal coordinator. The 4-mercapto group offers a unique handle for further functionalization, potentially allowing for the creation of responsive host systems where guest binding and release can be controlled by external stimuli.

Q & A

Q. What established synthetic protocols are effective for laboratory-scale preparation of 2,6-Diacetyl-4-mercaptopyridine?

- Methodological Answer : Synthesis typically involves acetylation of 4-mercaptopyridine precursors using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of acetylating agents.

- Catalysts : Lewis acids like ZnCl₂ may enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product.

Document all parameters (temperature, stoichiometry, reaction time) to ensure reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on thiol (-SH) proton absence (due to tautomerization) and acetyl methyl peaks (~2.5 ppm for ¹H, ~200 ppm for ¹³C).

- IR Spectroscopy : Confirm C=O stretches (~1680–1700 cm⁻¹) and S-H absence (indicative of thione tautomer) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) for molecular weight validation.

Always compare experimental data with computational predictions (e.g., DFT calculations) for structural validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Document safety measures in the "Methods" section of papers to align with ethical reporting standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity).

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.

- Byproduct Analysis : Employ GC-MS or HPLC to trace impurities and adjust conditions accordingly .

Example optimization table:

| Condition | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | 15% |

| Catalyst (ZnCl₂) | 0.5–2.0 mol% | 1.5 mol% | 20% |

Q. What strategies resolve contradictions in spectral data when studying tautomeric equilibria of this compound?

- Methodological Answer :

- Solvent-Dependent NMR : Acquire spectra in DMSO-d₆ (polar, stabilizes thione) vs. CDCl₃ (nonpolar, favors thiol tautomer).

- Variable-Temperature Studies : Identify tautomeric shifts via ¹H NMR at 25°C and −40°C .

- Computational Modeling : Use Gaussian or ORCA to calculate tautomer stability (ΔG) and compare with experimental data .

Publish raw spectral datasets as supplementary materials to enhance transparency .